

A Technical Guide to Sulfo-Cy5 Maleimide: Properties and Experimental Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

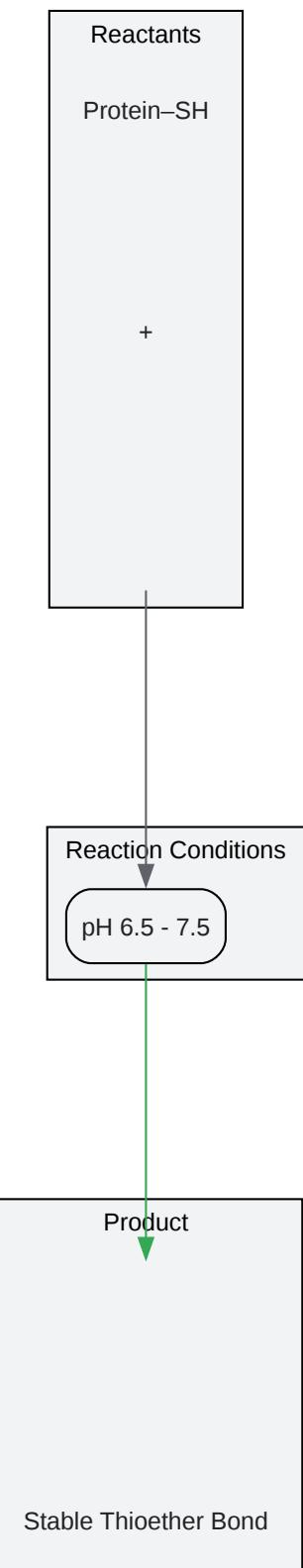
Compound Name: *Sulfo-Cy5-Mal*

Cat. No.: *B15601081*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Sulfo-Cy5 Maleimide, a thiol-reactive, far-red fluorescent dye. It is engineered for researchers requiring stable and bright fluorescent labeling of proteins, peptides, and other thiol-containing biomolecules. The inclusion of sulfonate groups significantly enhances its water solubility, making it an ideal reagent for conjugating to sensitive proteins in aqueous buffers while minimizing the use of organic co-solvents^{[1][2][3]}. Its emission in the far-red spectrum is a key advantage, as it reduces interference from the natural autofluorescence of biological specimens^{[4][5]}.


Core Chemical and Physical Properties

The essential characteristics of Sulfo-Cy5 Maleimide are critical for designing and troubleshooting labeling experiments. These properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	$C_{38}H_{43}KN_4O_9S_2$ (Potassium Salt)	[1] [2] [6]
Molecular Weight	803.00 g/mol (Potassium Salt). Other values such as 872.26 g/mol are also reported.	[1] [4] [6]
Excitation Maximum (λ_{ex})	646 - 648 nm	[1] [4] [6]
Emission Maximum (λ_{em})	662 - 671 nm	[1] [4] [6]
Extinction Coefficient (ϵ)	250,000 - 271,000 $M^{-1}cm^{-1}$	[1] [4] [6]
Fluorescence Quantum Yield (Φ)	0.20 - 0.28	[1] [2] [6]
Reactivity	Thiol (Sulphydryl) groups on cysteine residues	[4] [5]
Solubility	Good solubility in Water, Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO)	[1] [4] [6]
Storage Conditions	Store at -20°C, protected from light and moisture (desiccate)	[1] [2] [4]

Reactivity and Conjugation Chemistry


Sulfo-Cy5 Maleimide's utility stems from the specific reactivity of its maleimide group toward free sulfhydryl groups, such as those on the side chain of cysteine residues. The reaction proceeds via a Michael addition, forming a stable, covalent thioether bond. This conjugation is highly efficient and specific within a pH range of 6.5 to 7.5^[7]. At pH values below this range, the reaction is significantly slower, while at pH values above 7.5, the maleimide group becomes more susceptible to hydrolysis and potential reaction with amines.

[Click to download full resolution via product page](#)**Thiol-Maleimide Conjugation Reaction.**

Experimental Protocols

Successful labeling requires careful attention to the preparation of reagents, reaction conditions, and purification of the final conjugate.

The general procedure for labeling a protein with Sulfo-Cy5 Maleimide involves several distinct stages, from initial protein preparation to the final characterization of the labeled product.

[Click to download full resolution via product page](#)

General workflow for protein labeling.

This protocol is a general guideline and may require optimization for specific proteins.

1. Materials and Reagents:

- Protein of interest (1-10 mg/mL)
- Thiol-free buffer, degassed (e.g., PBS, HEPES, Tris at pH 7.0-7.5)[8]
- Sulfo-Cy5 Maleimide
- Anhydrous DMSO or ultrapure water
- TCEP (Tris(2-carboxyethyl)phosphine), if disulfide reduction is needed
- Purification supplies (e.g., Sephadex G-25 spin column)

2. Protein Preparation:

- Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL[8].
- Ensure the buffer does not contain extraneous thiols (like dithiothreitol or β -mercaptoethanol). Buffers containing primary amines (like Tris) are acceptable for maleimide reactions[8].

3. Disulfide Bond Reduction (Optional):

- To label cysteine residues involved in disulfide bonds, reduction is necessary[8][9].
- Add a 10-fold molar excess of TCEP to the protein solution.
- Incubate for approximately 30 minutes at room temperature[10][11]. The reaction is best performed under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols[11].

4. Dye Stock Solution Preparation:

- Allow the vial of Sulfo-Cy5 Maleimide to equilibrate to room temperature before opening.

- Prepare a stock solution of the dye (e.g., 1-10 mg/mL or ~10 mM) by dissolving it in high-quality, anhydrous DMSO or ultrapure water[8]. Mix thoroughly by vortexing. This solution should be prepared fresh before each use[12].

5. Labeling Reaction:

- While gently stirring, add the dye stock solution to the protein solution. A 10 to 20-fold molar excess of dye to protein is a common starting point for optimization[8].
- Protect the reaction mixture from light by wrapping the vial in aluminum foil.
- Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing[11].

Purification is essential to remove unreacted or hydrolyzed dye, which can interfere with downstream applications[13].

1. Column Preparation (Spin Column / Gel Filtration):

- Select a gel filtration resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25).
- Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer and equilibrating the column with the desired final buffer (e.g., PBS) by repeated centrifugation steps[13].

2. Sample Loading and Elution:

- Carefully apply the entire labeling reaction mixture to the center of the equilibrated resin bed.
- Centrifuge the column (e.g., at 1,000-1,500 x g for 2 minutes) to collect the eluate[13]. The larger, labeled protein will pass through the column, while the smaller, unreacted dye molecules are retained in the resin.
- The collected eluate contains the purified Sulfo-Cy5-protein conjugate.

The Degree of Labeling (DOL), or the average number of dye molecules per protein, is a critical quality control parameter.

1. Measure Absorbance:

- Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A_{280} , for protein) and at the absorbance maximum of the dye (~646 nm, A_{dye})[13].

2. Calculate the Degree of Labeling (DOL):

- Step A: Calculate Protein Concentration. The dye absorbs slightly at 280 nm, so a correction is needed.
 - $\text{Corrected } A_{280} = A_{280} - (A_{\text{dye}} \times CF_{280})$
 - The Correction Factor (CF_{280}) for Sulfo-Cy5 is approximately 0.04[1][2].
 - Protein Concentration (M) = $\text{Corrected } A_{280} / \epsilon_{\text{protein}}$
 - (where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm)
- Step B: Calculate Dye Concentration.
 - Dye Concentration (M) = $A_{\text{dye}} / \epsilon_{\text{dye}}$
 - (where ϵ_{dye} is the extinction coefficient of Sulfo-Cy5, e.g., $271,000 \text{ M}^{-1}\text{cm}^{-1}$)
- Step C: Calculate DOL.
 - $\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$
 - An optimal DOL is typically between 2 and 4 for most applications to avoid fluorescence quenching caused by over-labeling[13]. For antibodies, a DOL of 2-10 may be effective[14].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Sulfo-Cyanine 5 maleimide (A270296) | Antibodies.com [antibodies.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. vectorlabs.com [vectorlabs.com]
- 6. Sulfo-Cy5 maleimide, 2242791-82-6 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. biotium.com [biotium.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- To cite this document: BenchChem. [A Technical Guide to Sulfo-Cy5 Maleimide: Properties and Experimental Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15601081#sulfo-cy5-mal-chemical-properties\]](https://www.benchchem.com/product/b15601081#sulfo-cy5-mal-chemical-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com